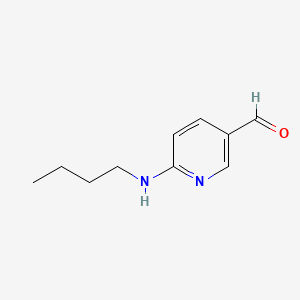
4-(2,4-二氯苯甲氧基)苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . This unique property has led to the extensive study of boronic acids in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is represented by the formula C13H11BCl2O3 . The molecular weight is 296.94 . Further structural analysis such as two-dimensional fingerprints and Hirshfeld surface analysis can be performed using tools like Crystal Explorer .Chemical Reactions Analysis
Boronic acids, including 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also be used as building blocks and synthetic intermediates .科学研究应用
Organic Synthesis
Phenylboronic acids, including this compound, are commonly used in organic synthesis . They are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Suzuki Coupling Reactions
This compound can be used in Suzuki coupling reactions with alkynyl bromides or aniline / thiophenol . Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds.
Hydroxylation to Phenols
It can be selectively hydroxylated to phenols . This process involves the introduction of a hydroxyl group into an organic compound, which can be useful in the synthesis of various pharmaceuticals and fine chemicals.
Synthesis of Biologically Active Molecules
This compound can be used as a reactant in the synthesis of biologically active molecules . For example, it can be used to synthesize N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .
Rhodium-Catalyzed Intramolecular Amination
Phenylboronic acids can be used as reagents for Rhodium-catalyzed intramolecular amination . This is a type of reaction that forms a new carbon-nitrogen bond within a molecule.
Palladium-Catalyzed Direct Arylation
They can also be used in Pd-catalyzed direct arylation . This is a type of reaction that introduces an aryl group into a molecule.
Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions
Phenylboronic acids can be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles . These are types of carbon-carbon bond forming reactions that are widely used in organic synthesis.
Palladium-Catalyzed Stereoselective Heck-Type Reaction
Finally, they can be used in palladium-catalyzed stereoselective Heck-type reactions . This is a type of reaction that forms a carbon-carbon double bond in a stereoselective manner.
作用机制
Target of Action
Boronic acids and their derivatives, including this compound, are commonly used inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s role in SM cross-coupling reactions suggests it affects the biochemical pathways involved in carbon–carbon bond formation . The exact downstream effects would depend on the specific reaction context and the other compounds involved.
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting its bioavailability.
Result of Action
Its use in sm cross-coupling reactions contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields, including medicinal chemistry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid. For instance, the pH level can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can impact the compound’s role in SM cross-coupling reactions .
未来方向
Boronic acids have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that the study of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid and other boronic acids could lead to the development of new promising drugs .
属性
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZXYAVYBZVAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655850 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256355-75-5 |
Source


|
| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


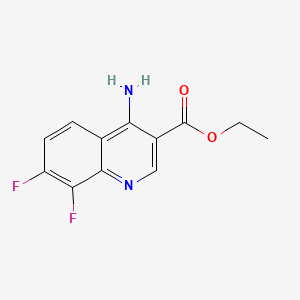
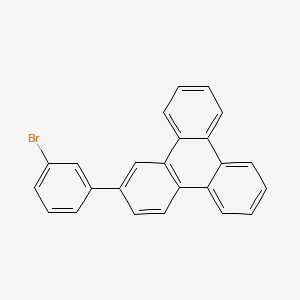
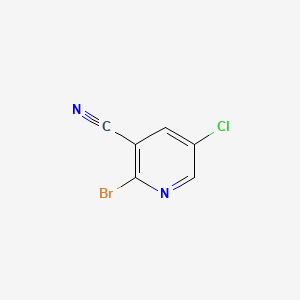
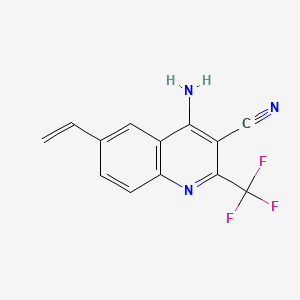


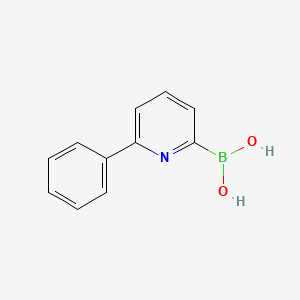

![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)


![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)
